Cyclopentene, 1-methoxyheptafluoro-
Overview
Description
Cyclopentene, 1-methoxyheptafluoro- is a useful research compound. Its molecular formula is C6H3F7O and its molecular weight is 224.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- Cyclopentene has been utilized in coupling reactions with nickel systems, leading to the selective preparation of various cyclopentane- and cyclopentenecarboxylic acids, a significant contribution to organic synthesis (Hoberg et al., 1991).
- The synthesis of cyclopentenones, an important class of organic compounds, can be achieved using cyclopentene derivatives, demonstrating the versatility of this compound in synthetic chemistry (Marjani et al., 2009).
Nuclear Magnetic Resonance (NMR) Studies
- Cyclopentene and its hydroxy derivatives have been extensively studied using NMR spectroscopy, providing valuable insights into the structural and electronic properties of these compounds (Cocu et al., 1970).
Surface Chemistry and Catalysis
- Investigations into the thermal chemistry of cyclopentene derivatives on platinum surfaces have revealed interesting aspects of isomerization and dehydrogenation processes, contributing to the understanding of surface-mediated chemical reactions (Morales & Zaera, 2006).
Biological and Pharmacological Research
- Studies have shown that cyclopentenone derivatives possess a range of bioactivities, including anti-inflammatory, anti-neoplastic, and antifungal properties, highlighting their potential in medicinal chemistry (Straus & Glass, 2001).
Environmental and Industrial Applications
- Cyclopentene is involved in the synthesis of cyclopentanol, a chemical intermediate with wide applications in the chemical industry. This demonstrates the compound's relevance in industrial and environmental chemistry (Yao et al., 2015).
Organocatalysis
- Cyclopentene derivatives are used in organocatalysis, showcasing their utility in developing enantioselective synthetic methods, crucial for the production of chiral compounds (Liang et al., 2019).
Marine Natural Products
- Isolated from marine sources, cyclopentenone derivatives exhibit potent biological activities, further underscoring their significance in natural product chemistry and drug discovery (Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
It’s worth noting that the compound has been used in the selective oxidation of cyclopentene to prepare glutaraldehyde with environmentally benign aqueous hydrogen peroxide . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
It’s known that similar compounds, such as quinoline derivatives, can act as inhibitors of radical chain oxidation of organic compounds . This suggests that Cyclopentene, 1-methoxyheptafluoro- may influence oxidative stress pathways.
Result of Action
It’s known that similar compounds, such as quinoline derivatives, have a high potential for biological activity and are used as medicinal drugs . This suggests that Cyclopentene, 1-methoxyheptafluoro- may have similar potential effects.
Action Environment
It’s known that similar compounds, such as quinoline derivatives, can be manipulated for optimal pharmacological activity according to cell type . This suggests that the action of Cyclopentene, 1-methoxyheptafluoro- may also be influenced by environmental factors.
Safety and Hazards
Cyclopentene is flammable and can form explosive mixtures with air. Exposure to cyclopentene may lead to health complications. Inhalation of cyclopentene vapors can cause respiratory irritation. Prolonged exposure may lead to more serious health effects such as dizziness, headache, and, in severe cases, unconsciousness .
Future Directions
Properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGDVYOISIYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170041 | |
Record name | Cyclopentene, 1-methoxyheptafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-60-0 | |
Record name | 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentene, 1-methoxyheptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, 1-methoxyheptafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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